REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH2:22]1[O:23][CH2:24][CH2:25][O:26][CH2:27]1.[Cu:20][I:21].[I:7][c:8]1[cH:9][n:10][cH:11][cH:12][cH:13]1.[K+:5].[K+:6].[NH:14]1[C:15](=[O:19])[CH2:16][CH2:17][CH2:18]1>>[c:8]1([N:14]2[C:15](=[O:19])[CH2:16][CH2:17][CH2:18]2)[cH:9][n:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
|
Name
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[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Ic1cccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCN1c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |